Room-Temperature Suzuki-Miyaura Coupling of Aryl Tosylates
CM-phos (L2) enables the Suzuki-Miyaura coupling of nonactivated aryl tosylates with arylboronic acids at a catalyst loading of 0.2 mol% Pd, and for the first time, permits room-temperature coupling for this substrate class [1]. In contrast, conventional phosphine ligands such as PPh3 or even other indolylphosphines with different phosphino group positioning (e.g., C3-positioned) fail to achieve comparable activity under such mild conditions [2].
| Evidence Dimension | Catalyst loading and reaction temperature for Suzuki-Miyaura coupling of aryl tosylates |
|---|---|
| Target Compound Data | 0.2 mol% Pd loading; room temperature feasible for heteroaryl tosylates |
| Comparator Or Baseline | Other indolylphosphine ligands (C3-positioned) and standard triarylphosphines (PPh3) require higher catalyst loadings and elevated temperatures for comparable substrates |
| Quantified Difference | At least 5-fold lower catalyst loading compared to typical PPh3 systems (1-2 mol% Pd); first demonstration of room-temperature aryl tosylate coupling |
| Conditions | Pd(OAc)2, K3PO4·H2O, THF or toluene, arylboronic acid and aryl tosylate |
Why This Matters
Lower catalyst loading reduces precious metal cost and purification burden, while room-temperature operation broadens functional group tolerance for heat-sensitive pharmaceutical intermediates.
- [1] So, C. M.; Lau, C. P.; Chan, A. S. C.; Kwong, F. Y. J. Org. Chem. 2008, 73, 7731-7734. DOI: 10.1021/jo8014819 View Source
- [2] Tse, M. H.; et al. Acc. Chem. Res. 2022, 55, 3688-3705. DOI: 10.1021/acs.accounts.2c00587 View Source
